molecular formula C9H10ClFO B156296 1-(3-Chloropropoxy)-4-fluorobenzene CAS No. 1716-42-3

1-(3-Chloropropoxy)-4-fluorobenzene

Cat. No. B156296
CAS RN: 1716-42-3
M. Wt: 188.62 g/mol
InChI Key: DFFWYMMOMUTKOI-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-fluorobenzene is a chemical compound with a mixture of chloro- and bromo-derivative . It has a molecular weight of 188.63 .

Scientific Research Applications

Quantum Mechanical Studies and Spectroscopic Analysis

Specific Scientific Field

This application falls under the field of Quantum Mechanics and Spectroscopy.

Summary of the Application

“1-(3-Chloropropoxy)-4-fluorobenzene” is used in spectroscopic analysis and quantum mechanical studies along with other pharmaceutically active compounds like phenacetin, p-acetanisidide, and 4′-butoxyacetanilide .

Methods of Application or Experimental Procedures

The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .

Results or Outcomes

The compound was found to interact with graphene and fullerene, forming molecular self-assemblies. These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .

Antitumor Activities

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology.

Summary of the Application

“1-(3-Chloropropoxy)-4-fluorobenzene” is used in the design and synthesis of novel substituted 1,2,3-benzotriazines with antitumor activities .

Methods of Application or Experimental Procedures

Introduction of a methoxy and a 3-chloropropoxy group into the 1,2,3-benzotriazines increased the antiproliferative effects .

Results or Outcomes

4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine was the most effective compound. It was 4-10 fold more potent than PTK787 in inhibiting the growth of various cancer cells .

Synthesis of Other Chemical Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry and Chemical Synthesis.

Summary of the Application

“1-(3-Chloropropoxy)-4-fluorobenzene” can be used as a building block for the synthesis of a variety of molecules .

Methods of Application or Experimental Procedures

The compound can be reacted with other reagents under suitable conditions to form new compounds .

Results or Outcomes

The specific outcomes would depend on the reagents used and the reaction conditions .

Synthesis of 1-Chloro-3-(3-chloropropoxy)propane

Summary of the Application

“1-(3-Chloropropoxy)-4-fluorobenzene” can be used as a precursor in the synthesis of "1-Chloro-3-(3-chloropropoxy)propane" .

Methods of Application or Experimental Procedures

The compound can be reacted with other reagents under suitable conditions to form "1-Chloro-3-(3-chloropropoxy)propane" .

Results or Outcomes

Synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone

Summary of the Application

“1-(3-Chloropropoxy)-4-fluorobenzene” can be used as a precursor in the synthesis of "1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone" .

Methods of Application or Experimental Procedures

The compound can be reacted with other reagents under suitable conditions to form "1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone" .

Safety And Hazards

1-(3-Chloropropoxy)-4-fluorobenzene is not intended for medical, surgical, or other patient-oriented applications, nor should it be combined with any food product or ingested in any form . A similar compound, (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane, has a safety data sheet available that provides information on handling, storage, and first-aid measures .

properties

IUPAC Name

1-(3-chloropropoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWYMMOMUTKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169136
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropoxy)-4-fluorobenzene

CAS RN

1716-42-3
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1716-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropoxy)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by Procedure U and Scheme AK using 4-fluorophenol and 1-bromo-3-chloropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JR Shanklin Jr, CP Johnson III… - Journal of medicinal …, 1991 - ACS Publications
A series of 4-(diarylmethyl)-l-[3-(aryloxy) propyl] piperidines and structurally relatedcompounds were synthesized as calcium-channel blockers and antihypertensive agents. …
Number of citations: 24 pubs.acs.org
HC Hansen, R Olsson, G Croston… - Bioorganic & medicinal …, 2000 - Elsevier
A flexible, multistep parallel synthesis of spiperone analogues is described. A library of 4-substituted piperidines, assembled utilizing reductive amination and acylation protocols, was …
Number of citations: 20 www.sciencedirect.com
N Khorana, A Purohit, K Herrick-Davis, M Teitler… - Bioorganic & medicinal …, 2003 - Elsevier
Screening of various agents resulted in the identification of 5-methyl-1,2,3,4-tetrahydro-γ-carboline (1; K i =5,300 nM) as a compound with modest affinity for mouse 5-HT 5A receptors. …
Number of citations: 43 www.sciencedirect.com
P Li, Q Zhang, AJ Robichaud, T Lee… - Journal of Medicinal …, 2014 - ACS Publications
We report the synthesis and structure–activity relationships of a class of tetracyclic butyrophenones that exhibit potent binding affinities to serotonin 5-HT 2A and dopamine D 2 receptors…
Number of citations: 87 pubs.acs.org
B Capuano, IT Crosby, FM McRobb… - Australian journal of …, 2010 - CSIRO Publishing
Herein we report the synthesis, characterization, and preliminary pharmacological activity of a new series of substituted 4′-phenoxypropyl tricyclic analogues of clozapine as potential …
Number of citations: 14 www.publish.csiro.au
F Buonerba, S Lepri, L Goracci… - Journal of medicinal …, 2017 - ACS Publications
The NorA efflux pump is a potential drug target for reversal of resistance to selected antibacterial agents, and recently we described indole-based inhibitor candidates. Herein we report …
Number of citations: 40 pubs.acs.org

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